molecular formula C7H12O2 B14373735 beta-Isobutoxyacrolein CAS No. 91379-44-1

beta-Isobutoxyacrolein

Cat. No.: B14373735
CAS No.: 91379-44-1
M. Wt: 128.17 g/mol
InChI Key: VUQLHNVNMZMSHD-HYXAFXHYSA-N
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Description

Beta-Isobutoxyacrolein is an organic compound characterized by the presence of an isobutoxy group attached to an acrolein backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Isobutoxyacrolein typically involves the reaction of acrolein with isobutyl alcohol under acidic conditions. The reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of acrolein, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Beta-Isobutoxyacrolein undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert this compound into alcohols or alkanes.

    Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted acrolein derivatives.

Scientific Research Applications

Beta-Isobutoxyacrolein has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of beta-Isobutoxyacrolein involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context of its use, such as in metabolic studies or drug development.

Comparison with Similar Compounds

Similar Compounds

    Acrolein: A simpler aldehyde with similar reactivity but lacking the isobutoxy group.

    Methoxyacrolein: Contains a methoxy group instead of an isobutoxy group, leading to different chemical properties.

    Ethoxyacrolein: Similar structure with an ethoxy group, used in different synthetic applications.

Uniqueness

Beta-Isobutoxyacrolein is unique due to the presence of the isobutoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications, offering versatility in the types of reactions it can undergo and the products it can form.

Properties

CAS No.

91379-44-1

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(Z)-3-(2-methylpropoxy)prop-2-enal

InChI

InChI=1S/C7H12O2/c1-7(2)6-9-5-3-4-8/h3-5,7H,6H2,1-2H3/b5-3-

InChI Key

VUQLHNVNMZMSHD-HYXAFXHYSA-N

Isomeric SMILES

CC(C)CO/C=C\C=O

Canonical SMILES

CC(C)COC=CC=O

Origin of Product

United States

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